3-(ethenesulfonyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethenesulfonyl)propanoic acid typically involves the reaction of ethenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(ethenesulfonyl)propanoic acid undergoes various chemical reactions due to the presence of the double bond and the sulfonyl group. Some of the common reactions include:
Michael Addition: The compound can participate in Michael addition reactions with nucleophiles, such as amines and thiols, to form β-substituted sulfonyl derivatives.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form α,β-unsaturated carbonyl compounds.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfonyl hydrides.
Common Reagents and Conditions
Michael Addition: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, at room temperature.
Condensation: Requires acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide, and is usually performed at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Michael Addition: β-substituted sulfonyl derivatives.
Condensation: α,β-unsaturated carbonyl compounds.
Oxidation: Sulfonic acids.
Reduction: Sulfonyl hydrides.
Scientific Research Applications
3-(ethenesulfonyl)propanoic acid has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of various polymers and copolymers, imparting unique properties such as hydrophilicity and ion-exchange capacity.
Materials Science: Employed in the development of advanced materials, including hydrogels, membranes, and coatings, due to its reactivity and functional groups.
Biotechnology: Utilized in the modification of biomolecules and the development of bioconjugates for various applications, including drug delivery and diagnostics.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(ethenesulfonyl)propanoic acid involves its reactivity towards nucleophiles and electrophiles due to the presence of the double bond and the sulfonyl group. The compound can form covalent bonds with various molecular targets, leading to the modification of their structure and function. This reactivity is exploited in various applications, such as polymer synthesis and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Acrylamidoethanesulfonic acid: Similar in structure but lacks the propanoic acid moiety.
Sulfoacetaldehyde acrylamide: Another name for 3-(ethenesulfonyl)propanoic acid, highlighting its structural similarity.
Uniqueness
This compound is unique due to its combination of the ethenesulfonyl and propanoic acid moieties, which impart distinct reactivity and functional properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
3884-77-3 |
---|---|
Molecular Formula |
C5H8O4S |
Molecular Weight |
164.2 |
Purity |
0 |
Origin of Product |
United States |
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